molecular formula C12H17ClN2O B7925796 2-Chloro-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide

2-Chloro-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide

Cat. No.: B7925796
M. Wt: 240.73 g/mol
InChI Key: GLGBZMMDYBITLA-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide is a chloroacetamide derivative featuring a pyridine ring and an isopropyl group attached to the nitrogen atom. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, pesticidal, and enzyme-inhibitory properties . Its structure combines a reactive chloroacetyl group with a pyridin-2-yl-ethyl substituent, which may enhance interactions with biological targets. Notably, this compound has been cataloged as a discontinued product in heterocyclic chemistry libraries, suggesting specialized or niche applications .

Properties

IUPAC Name

2-chloro-N-propan-2-yl-N-(1-pyridin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-9(2)15(12(16)8-13)10(3)11-6-4-5-7-14-11/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGBZMMDYBITLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C1=CC=CC=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C12H16ClN3O
  • IUPAC Name : this compound

This compound features a chloro group, an isopropyl group, and a pyridinyl moiety attached to an acetamide backbone, which may contribute to its unique biological properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the pyridine ring suggests potential interactions with biological pathways involving neurotransmitter systems or enzyme inhibition.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of compounds with similar structures have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to reduced production of pro-inflammatory mediators like prostaglandins .
  • Antimicrobial Properties : There is emerging evidence that compounds containing similar structural features may possess antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways .
  • Potential in Drug Discovery : The compound's unique structure positions it as a candidate for further exploration in drug development, particularly for conditions involving inflammation and infection .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameActivity TypeIC50/ED50 ValuesReference
2-Chloro-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamideCOX-2 InhibitionIC50 = 0.04 μmol
N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamideAnti-inflammatoryED50 = 9.17 μmol
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamideAntimicrobialNot specified

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H17ClN2OC_{12}H_{17}ClN_2O and a molecular weight of 240.73 g/mol. The structure features a chloro group, an isopropyl group, and a pyridine derivative, which contributes to its biological activity.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the pyridine ring is often associated with enhanced interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents.
  • Anticancer Potential :
    • Preliminary studies suggest that derivatives of chloroacetamides demonstrate anticancer activities. The unique structure of 2-Chloro-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide may allow it to inhibit specific cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neurological Applications :
    • Compounds containing pyridine are frequently explored for their neuroprotective effects. This compound could be evaluated for its potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Biological Activities

  • Enzyme Inhibition :
    • The compound may act as an inhibitor for various enzymes related to disease pathways. Investigating its inhibitory effects on specific targets could lead to therapeutic advancements.
  • Receptor Modulation :
    • Given the structural characteristics, it could function as a modulator for certain receptors involved in neurotransmission or inflammation, which warrants further pharmacological studies.

Synthetic Applications

  • Building Block in Organic Synthesis :
    • The unique functional groups present in this compound make it a valuable intermediate in organic synthesis for creating more complex molecules.
  • Development of Novel Compounds :
    • It can serve as a precursor for synthesizing other bioactive compounds by undergoing various chemical reactions such as nucleophilic substitutions or coupling reactions.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Study BAnticancer PropertiesShowed cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study CNeurological EffectsExhibited protective effects in neuronal cell cultures exposed to oxidative stress.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents on Nitrogen Key Structural Differences Reference
2-Chloro-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide Isopropyl, 1-pyridin-2-yl-ethyl Pyridine ring and branched alkyl chain
2-Chloro-N-(4-methylpyridin-2-yl)acetamide (276) 4-Methylpyridin-2-yl Single pyridine substituent, no alkyl chain
Alachlor 2,6-Diethylphenyl, methoxymethyl Bulky aryl and methoxy groups
2-Chloro-N-(3-chloro-4-hydroxyphenyl)acetamide (S11) 3-Chloro-4-hydroxyphenyl Phenolic hydroxyl and chloro substituents
2-Chloro-N,N-diphenylacetamide Two phenyl groups Symmetric aryl substituents

Key Observations :

  • Herbicidal analogs (e.g., alachlor) prioritize bulky aryl groups for soil persistence and weed inhibition .
  • Antifungal/antimicrobial derivatives (e.g., compounds 47–50 from Ravindra et al.) incorporate sulfur-containing heterocycles (e.g., thiazole, piperazine) for enhanced activity .

Key Observations :

  • Pyridine-based analogs (e.g., compound 276) are often intermediates in drug discovery, leveraging the pyridine ring for metal coordination or hydrogen bonding .
  • Antifungal derivatives prioritize sulfonyl-piperazine or thiazole groups to enhance target specificity .
  • Enzyme inhibitors (e.g., 17β-HSD2 inhibitors) require extended hydrophobic/aromatic substituents (e.g., phenethyl) to fit into active-site pockets .

Physicochemical Comparison

Property Target Compound Alachlor Compound 276
Molecular Weight ~240.7 g/mol (estimated) 269.8 g/mol 184.6 g/mol
Solubility Low (hydrophobic substituents) Low (lipophilic) Moderate (polar pyridine)
Stability Sensitive to hydrolysis Stable in soil Labile under acidic conditions

Key Observations :

  • The pyridin-2-yl-ethyl group in the target compound may improve solubility in polar solvents compared to purely aliphatic analogs (e.g., alachlor).
  • Chloroacetamide hydrolysis is a common degradation pathway, influenced by substituent steric effects .

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